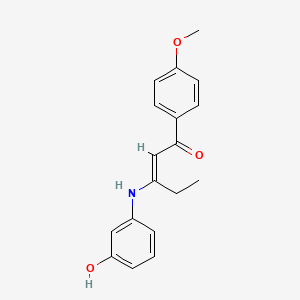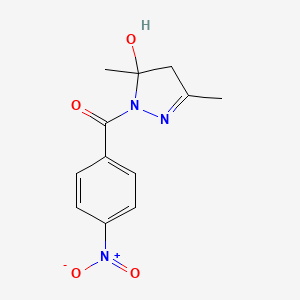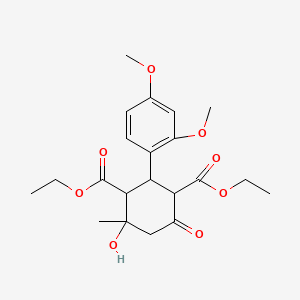
(2E,5E)-5-(4-hydroxybenzylidene)-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5E)-5-(4-hydroxybenzylidene)-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-(4-hydroxybenzylidene)-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of 4-hydroxybenzaldehyde with a thiazolidinone derivative in the presence of a base.
Schiff Base Formation: The reaction of aniline with the thiazolidinone derivative to form the imine group.
Michael Addition: The addition of prop-2-en-1-yl group to the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The thiazolidinone ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of new functional groups, altering the compound’s properties.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: The compound may exhibit activity against various bacterial and fungal strains.
Anti-inflammatory Properties: Potential use in the development of anti-inflammatory drugs.
Medicine
Anticancer Research: Investigated for its potential to inhibit cancer cell growth.
Drug Development: Used as a lead compound for the synthesis of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs and therapeutic agents.
作用機序
The mechanism of action of (2E,5E)-5-(4-hydroxybenzylidene)-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory mediators, providing anti-inflammatory benefits.
類似化合物との比較
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene Derivatives: Compounds with similar benzylidene groups.
Iminothiazolidinones: Compounds with imine and thiazolidinone functionalities.
Uniqueness
(2E,5E)-5-(4-hydroxybenzylidene)-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C19H16N2O2S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
(5E)-5-[(4-hydroxyphenyl)methylidene]-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-2-12-21-18(23)17(13-14-8-10-16(22)11-9-14)24-19(21)20-15-6-4-3-5-7-15/h2-11,13,22H,1,12H2/b17-13+,20-19? |
InChIキー |
RSNJMOWLEPNASJ-WSRIWQLKSA-N |
異性体SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)O)/SC1=NC3=CC=CC=C3 |
正規SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B15010367.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B15010371.png)
![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-butyl-2-oxoacetamide](/img/structure/B15010373.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15010381.png)


![6-Amino-3-tert-butyl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010403.png)

![N'-{(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B15010417.png)
![3-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15010421.png)
![N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]acetamide](/img/structure/B15010423.png)


